molecular formula C15H18N2O2 B2414032 (2Z)-2-{[(4-methoxyphenyl)amino]methylidene}-4,4-dimethyl-3-oxopentanenitrile CAS No. 208347-89-1

(2Z)-2-{[(4-methoxyphenyl)amino]methylidene}-4,4-dimethyl-3-oxopentanenitrile

Cat. No.: B2414032
CAS No.: 208347-89-1
M. Wt: 258.321
InChI Key: XVTQBRFYOFOMPP-KHPPLWFESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2Z)-2-{[(4-methoxyphenyl)amino]methylidene}-4,4-dimethyl-3-oxopentanenitrile is a useful research compound. Its molecular formula is C15H18N2O2 and its molecular weight is 258.321. The purity is usually 95%.
BenchChem offers high-quality (2Z)-2-{[(4-methoxyphenyl)amino]methylidene}-4,4-dimethyl-3-oxopentanenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2Z)-2-{[(4-methoxyphenyl)amino]methylidene}-4,4-dimethyl-3-oxopentanenitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2Z)-2-[(4-methoxyanilino)methylidene]-4,4-dimethyl-3-oxopentanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c1-15(2,3)14(18)11(9-16)10-17-12-5-7-13(19-4)8-6-12/h5-8,10,17H,1-4H3/b11-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVTQBRFYOFOMPP-KHPPLWFESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C(=CNC1=CC=C(C=C1)OC)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C(=O)/C(=C\NC1=CC=C(C=C1)OC)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2Z)-2-{[(4-methoxyphenyl)amino]methylidene}-4,4-dimethyl-3-oxopentanenitrile is a complex organic molecule with potential biological activities. Its unique structural features, including an amine and nitrile functional group, make it a candidate for various therapeutic applications. This article will explore the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Molecular Formula and Weight

  • Molecular Formula : C15H22N2O
  • Molecular Weight : 246.35 g/mol

Structural Features

The compound's structure includes:

  • A 4-methoxyphenyl group, which may contribute to its biological activity.
  • An amino group that can participate in various biochemical interactions.
  • A nitrile group that may influence its reactivity and binding capabilities.

The biological activity of (2Z)-2-{[(4-methoxyphenyl)amino]methylidene}-4,4-dimethyl-3-oxopentanenitrile is hypothesized to involve:

  • Interaction with specific enzymes or receptors.
  • Modulation of signaling pathways related to cell proliferation and apoptosis.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, studies have shown that related oxadiazole compounds demonstrate strong free radical scavenging abilities, suggesting potential for (2Z)-2-{[(4-methoxyphenyl)amino]methylidene}-4,4-dimethyl-3-oxopentanenitrile to also possess antioxidant effects .

Anticancer Potential

In vitro studies on structurally related compounds have shown promising anticancer activities. For example, certain derivatives have been tested against pancreatic cancer cell lines, revealing significant apoptotic effects . This suggests that (2Z)-2-{[(4-methoxyphenyl)amino]methylidene}-4,4-dimethyl-3-oxopentanenitrile may also exhibit similar properties.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored in various contexts. Enzyme inhibition studies on related compounds have shown effectiveness against cholinesterases and glucosidases, indicating that (2Z)-2-{[(4-methoxyphenyl)amino]methylidene}-4,4-dimethyl-3-oxopentanenitrile could similarly inhibit relevant enzymes involved in metabolic processes .

Comparison of Biological Activities

CompoundAntioxidant ActivityAnticancer ActivityEnzyme Inhibition
(2Z)-2-{[(4-methoxyphenyl)amino]methylidene}-4,4-dimethyl-3-oxopentanenitrileTBDTBDTBD
Related Oxadiazole CompoundHighSignificant against PANC-1Effective against glucosidase
5(4-hydroxyphenyl)-2-(N-phenylamino)-1,3,4-oxadiazoleHighStrong anticancer activityInhibits multiple enzymes

Note: TBD indicates that specific data for this compound is yet to be determined.

Case Study 1: Antioxidant Properties

A study examined the antioxidant capabilities of related compounds using the CUPRAC assay. The results indicated strong radical scavenging abilities, which could be extrapolated to suggest similar potential for (2Z)-2-{[(4-methoxyphenyl)amino]methylidene}-4,4-dimethyl-3-oxopentanenitrile .

Case Study 2: Anticancer Efficacy

In a comparative analysis of various phenyl-substituted compounds against pancreatic cancer cell lines (PANC-1), several derivatives exhibited significant cytotoxic effects through apoptotic pathways. This reinforces the hypothesis that (2Z)-2-{[(4-methoxyphenyl)amino]methylidene}-4,4-dimethyl-3-oxopentanenitrile may similarly influence cancer cell viability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.